molecular formula C11H8O B8361489 1-(4-Methoxyphenyl)-1,3-butadiyne

1-(4-Methoxyphenyl)-1,3-butadiyne

Cat. No. B8361489
M. Wt: 156.18 g/mol
InChI Key: XKUZMKWYTDCVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05196586

Procedure details

1500 mg of the diacetylene compound obtained were then dissolved in 300 ml of benzene, and 600 mg of potassium hydroxide, which were finely ground, was then added to the reaction mixture, followed by reflux under heating for 30 minutes. After filtration, the solvent was evaporated, and the residue was then purified by silica-gel chromatrgaphy using hexane as an eluent to obtain 1150 mg of 1-(4-methoxyphenyl)-1,3-butadiyne. This compound was a slightly yellowish white crystal.
Name
diacetylene
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC(C)(C)[C:3]#[C:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.[OH-].[K+]>C1C=CC=CC=1>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]#[C:5][C:4]#[CH:3])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
diacetylene
Quantity
1500 mg
Type
reactant
Smiles
OC(C#CC#CC1=CC=C(C=C1)OC)(C)C
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was then purified by silica-gel chromatrgaphy

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C#CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 1150 mg
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.